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Compound of Interest

Compound Name: Phenothiazine-10-propionitrile

Cat. No.: B133782

A detailed analysis for researchers and drug development professionals, providing key
comparative spectroscopic data, experimental protocols, and insights into the structural and
potential biological implications of substitution on the phenothiazine nitrile scaffold.

This guide presents a comparative spectroscopic analysis of unsubstituted 10H-phenothiazine-
2-carbonitrile and its N-substituted aryl derivatives. By examining their respective *H NMR, 13C
NMR, FT-IR, and UV-Vis spectra, we aim to elucidate the electronic and structural effects of
substitution at the 10-position of the phenothiazine ring system. This information is crucial for
researchers in medicinal chemistry and materials science, aiding in the identification,
characterization, and rational design of novel phenothiazine-based compounds.

Summary of Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the unsubstituted and
a representative N-substituted phenothiazine nitrile.
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UV-Vis Amax
Compound IH NMR (ppm) 13C NMR (ppm) FT-IR (cm™?) (nm)
nm
7.82 (brs, 1H,
~3350 (N-H
10H- NH), 7.00-6.93
o 143.6, 128.5, stretch), ~2220
Phenothiazine-2-  (m, 4H), 6.79 (t,
o 127.4,123.1, (C=N stretch), 254, 318|2]
carbonitrile J =7.0 Hz, 2H),
) 118.6, 115.6[1] 1600-1450 (C=C
(Unsubstituted) 6.71(d,J=8.0 )
aromatic stretch)
Hz, 2H)[1]
8.05(d,J=2.1
Hz, 1H), 7.80 (d,
145.77, 141.68,
J=8.9 Hz, 1H),
131.02, 130.71,
10-(4- 7.59(d,J=8.9
130.62, 129.33, ~2225 (C=N
bromophenyl)-10  Hz, 1H), 7.46
o 129.23, 127.98, stretch), 1580-
H-phenothiazine- (dd, J=8.9,2.1 ~280, ~320
o 126.78, 123.00, 1450 (C=C
2-carbonitrile Hz, 1H), 7.31 (d, )
) 122.96, 120.67, aromatic stretch)
(Substituted) J=8.9 Hz, 1H),
119.55, 115.62,
7.02-6.97 (m,
114.66, 114.00
2H), 6.81-6.74
(m, 4H)

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker-AV (400 and 100 MHz, respectively)
instrument.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-ds) or

deuterated chloroform (CDCls). Chemical shifts (d) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows:

chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, brs = broad singlet),

coupling constants (J) in Hertz (Hz), and integration. For 3C NMR, the chemical shifts are

reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectra were recorded on a FT-IR spectrometer using the KBr pellet method. A small
amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry
potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the
FT-IR instrument, and the spectrum was recorded in the range of 4000-400 cm~2.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the
compounds were prepared in a suitable solvent, such as methanol or acetonitrile, at a
concentration of approximately 10~> M. The absorbance was measured in a 1 cm quartz
cuvette over a wavelength range of 200-800 nm. The wavelengths of maximum absorption
(Amax) were recorded.

Visualization of Experimental Workflow and
Biological Context

To illustrate the general workflow of spectroscopic analysis and a potential biological target of
phenothiazine derivatives, the following diagrams were generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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